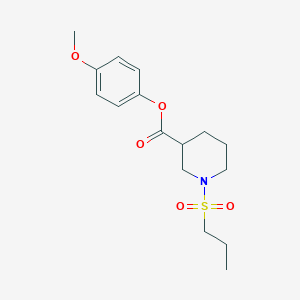
4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MS-245 and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in regulating insulin signaling and glucose metabolism, making MS-245 a potential treatment for type 2 diabetes and other metabolic disorders.
Mecanismo De Acción
MS-245 works by inhibiting the activity of 4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate, which is a negative regulator of insulin signaling. By inhibiting this compound, MS-245 can improve insulin sensitivity and glucose metabolism. MS-245 is a selective inhibitor of this compound, meaning that it does not affect other protein tyrosine phosphatases.
Biochemical and Physiological Effects
MS-245 has been shown to have several biochemical and physiological effects in preclinical models. In addition to improving glucose metabolism and insulin sensitivity, MS-245 has been shown to reduce inflammation and improve liver function. MS-245 has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-245 has several advantages for lab experiments, including its selectivity for 4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate and its potential therapeutic applications. However, MS-245 has some limitations, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for research on MS-245. One area of interest is the development of more potent and selective inhibitors of 4-methoxyphenyl 1-(propylsulfonyl)-3-piperidinecarboxylate. Another area of interest is the use of MS-245 in combination with other drugs for the treatment of metabolic disorders and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of MS-245 and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MS-245 involves several steps, including the reaction of 4-methoxyphenylacetic acid with propylsulfonyl chloride to form 4-methoxyphenyl propylsulfonate. This intermediate is then reacted with piperidine-3-carboxylic acid to form MS-245. The synthesis of MS-245 has been optimized to improve yields and reduce the number of steps required.
Aplicaciones Científicas De Investigación
MS-245 has been extensively studied in preclinical models for its potential therapeutic applications. One study found that MS-245 improved glucose tolerance and insulin sensitivity in obese mice, suggesting that it could be an effective treatment for type 2 diabetes. Other studies have shown that MS-245 can improve liver function and reduce inflammation in animal models of non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
(4-methoxyphenyl) 1-propylsulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-3-11-23(19,20)17-10-4-5-13(12-17)16(18)22-15-8-6-14(21-2)7-9-15/h6-9,13H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSOIKWFOVVTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5354702.png)
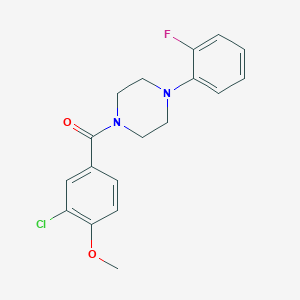

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3,5-dimethoxybenzamide](/img/structure/B5354716.png)
![7-[2-(ethylthio)propanoyl]-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5354735.png)
![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5354738.png)
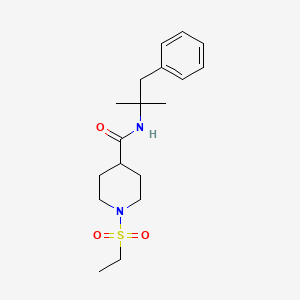
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354755.png)
![2-[3,5-dimethyl-4-({methyl[(1-phenyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5354759.png)
![3-hydroxy-3-{[(trans-4-hydroxycyclohexyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5354763.png)
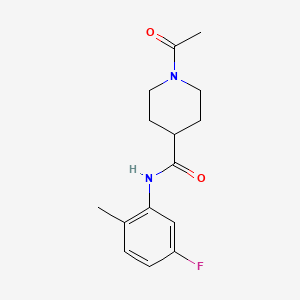

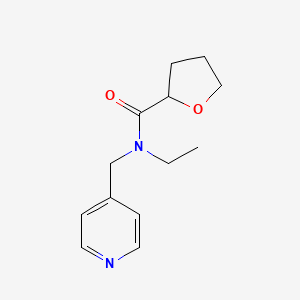
![2-cyclohexyl-6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354789.png)
